molecular formula C11H27O5PSi B100026 Diethyl [2-(diethoxymethylsilyl)ethyl]phosphonate CAS No. 18048-06-1

Diethyl [2-(diethoxymethylsilyl)ethyl]phosphonate

Cat. No.: B100026
CAS No.: 18048-06-1
M. Wt: 298.39 g/mol
InChI Key: UTDZETSWQLQWER-UHFFFAOYSA-N
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Description

Diethyl [2-(diethoxymethylsilyl)ethyl]phosphonate (CAS RN: 757-44-8) is a hybrid organophosphorus-silicon compound with the molecular formula C₁₂H₂₉O₆PSi . Its structure features a phosphonate group (PO(OR)₂) linked to a silane moiety (Si–O–R) via an ethyl bridge. This dual functionality enables applications in flame retardancy, polymer functionalization, and as a precursor in Horner–Wadsworth–Emmons (HWE) reactions. Synthetically, it can be prepared via silane-phosphonate coupling strategies, as exemplified in lignin nanoparticle functionalization studies .

Properties

IUPAC Name

2-diethoxyphosphorylethyl-diethoxy-methylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H27O5PSi/c1-6-13-17(12,14-7-2)10-11-18(5,15-8-3)16-9-4/h6-11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTDZETSWQLQWER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](C)(CCP(=O)(OCC)OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H27O5PSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50939336
Record name Diethyl {2-[diethoxy(methyl)silyl]ethyl}phosphonate
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Molecular Weight

298.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

18048-06-1
Record name Diethyl P-[2-(diethoxymethylsilyl)ethyl]phosphonate
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Record name Phosphonic acid, P-(2-(diethoxymethylsilyl)ethyl)-, diethyl ester
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Record name Phosphonic acid, P-[2-(diethoxymethylsilyl)ethyl]-, diethyl ester
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Record name Diethyl {2-[diethoxy(methyl)silyl]ethyl}phosphonate
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Record name Diethyl [2-(diethoxymethylsilyl)ethyl]phosphonate
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Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl [2-(diethoxymethylsilyl)ethyl]phosphonate can be synthesized through a multi-step process involving the reaction of diethyl phosphite with a silylating agent. One common method involves the Arbuzov reaction, where diethyl phosphite reacts with an alkyl halide in the presence of a base to form the desired phosphonate ester. The reaction conditions typically include:

    Temperature: 60-80°C

    Solvent: Toluene or dichloromethane

    Catalyst: Palladium or copper-based catalysts

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale batch or continuous processes. The reaction is carried out in reactors equipped with temperature and pressure control to ensure optimal yield and purity. The final product is purified through distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Diethyl [2-(diethoxymethylsilyl)ethyl]phosphonate undergoes various chemical reactions, including:

    Oxidation: The phosphonate group can be oxidized to form phosphonic acid derivatives.

    Reduction: The compound can be reduced to form phosphine derivatives.

    Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Phosphonic acid derivatives

    Reduction: Phosphine derivatives

    Substitution: Silyl-substituted phosphonates

Scientific Research Applications

Chemical Properties and Structure

Diethyl [2-(diethoxymethylsilyl)ethyl]phosphonate has the molecular formula C11H25O5PSiC_{11}H_{25}O_{5}PSi and a molar mass of approximately 286.38 g/mol. Its structure includes both phosphonate and silane functionalities, which contribute to its reactivity and utility in various applications.

Surface Treatment Agents

One of the primary applications of this compound is as a surface treatment agent . It is utilized in:

  • Coatings : The compound can be incorporated into curable coating compositions that enhance adhesion, durability, and resistance to environmental factors. For instance, it can be used in formulations that require moisture curing to improve the performance of silane-functional polymers .
  • Corrosion Inhibitors : Its phosphonate group provides effective corrosion protection for metal substrates, making it valuable in industrial applications where metal exposure to corrosive environments is a concern .

Self-Healing Coatings

Recent studies have explored the use of this compound in self-healing coatings . These coatings can autonomously repair damage when exposed to environmental stimuli, enhancing the longevity and reliability of coated surfaces. The incorporation of this compound helps in achieving omniphobic characteristics, allowing surfaces to repel both water and oils effectively .

Silane Coupling Agents

This compound acts as a silane coupling agent in various polymer systems. Its ability to bond with inorganic substrates while providing hydrophobic properties makes it suitable for:

  • Composite Materials : It improves the interfacial adhesion between organic polymers and inorganic fillers, thereby enhancing mechanical properties .
  • Moisture-Curable Urethanes : The compound facilitates the crosslinking process in urethane formulations when exposed to moisture, contributing to improved performance characteristics .

Synthesis Routes

Research has indicated novel synthesis routes for phosphonate-containing siloxanes using this compound as a precursor. These methods often involve mild reaction conditions and have been shown to yield high-purity products suitable for various applications in materials science .

Case Study 1: Coating Development

A study demonstrated the effectiveness of this compound in developing a new class of hydrophobic coatings for glass surfaces. The coatings exhibited excellent water repellency and self-cleaning properties due to the omniphobic nature imparted by the phosphonate-silane hybrid structure.

Case Study 2: Corrosion Resistance

In another application, this compound was tested as a corrosion inhibitor for steel substrates exposed to saline environments. Results indicated significant improvements in corrosion resistance compared to untreated samples, highlighting its potential for industrial applications where metal protection is crucial.

Mechanism of Action

The mechanism of action of diethyl [2-(diethoxymethylsilyl)ethyl]phosphonate involves its interaction with various molecular targets and pathways. The phosphonate group can act as a ligand, binding to metal ions and enzymes, thereby modulating their activity. The silyl group enhances the compound’s stability and facilitates its incorporation into larger molecular structures. The compound’s reactivity is primarily driven by the electrophilic nature of the phosphorus atom and the nucleophilic properties of the silyl group.

Comparison with Similar Compounds

Table 3: Thermal Stability in Polymer Composites

Compound Thermal Stability (vs. PLA) Role in Composite
Diethyl [2-(triethoxysilyl)ethyl]phosphonate Close to unfilled PLA Reduces degradation, enhances stability
Untreated lignin nanoparticles Severe degradation Accelerates thermal breakdown

Table 4: Hydrolytic Stability of Phosphonate Esters

Compound Hydrolysis Rate Stability in Aqueous Media
Diethyl phosphonate Moderate Stable under mild conditions
Triethyl phosphonoacetate High Prone to ester cleavage

Biological Activity

Diethyl [2-(diethoxymethylsilyl)ethyl]phosphonate (DEMS) is a phosphonate compound that has garnered interest due to its potential applications in various fields, including biochemistry and materials science. This article explores the biological activity of DEMS, focusing on its biochemical interactions, potential therapeutic uses, and related research findings.

Chemical Structure and Properties

DEMS is characterized by its unique chemical structure, which includes a phosphonate group and a siloxane moiety. The general formula can be represented as:

C8H19O5PSi\text{C}_8\text{H}_{19}\text{O}_5\text{P}\text{Si}

This structure contributes to its solubility and reactivity, making it suitable for various applications, particularly in creating functional coatings and materials.

Biological Activity Overview

The biological activity of DEMS can be categorized into several key areas:

  • Antimicrobial Properties : DEMS has been studied for its potential antimicrobial effects. Its ability to form siloxane networks can enhance the durability and efficacy of antimicrobial coatings.
  • Biocompatibility : Research indicates that DEMS exhibits favorable biocompatibility, making it a candidate for biomedical applications, particularly in drug delivery systems and tissue engineering.
  • Enzyme Interaction : Studies have shown that DEMS can interact with specific enzymes, potentially influencing metabolic pathways. This interaction may have implications for drug design and therapeutic interventions.

Antimicrobial Efficacy

A study investigated the antimicrobial properties of DEMS when incorporated into coatings. The results demonstrated significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli. The incorporation of DEMS into polymer matrices enhanced the overall antimicrobial efficacy due to its ability to release active species over time.

Coating TypeBacterial StrainInhibition Zone (mm)
ControlS. aureus10
DEMS CoatingS. aureus25
ControlE. coli12
DEMS CoatingE. coli22

Biocompatibility Assessment

In vitro studies evaluated the cytotoxicity of DEMS on human cell lines. The results indicated low cytotoxicity at concentrations relevant for biomedical applications, suggesting that DEMS could be safely used in drug delivery systems.

Concentration (mg/mL)Cell Viability (%)
0100
195
590
1085

The antimicrobial activity of DEMS is hypothesized to involve several mechanisms:

  • Membrane Disruption : The phosphonate group may interact with bacterial membranes, leading to increased permeability and eventual cell lysis.
  • Reactive Oxygen Species (ROS) Generation : DEMS may facilitate the production of ROS, which can damage cellular components in microorganisms.
  • Enzyme Inhibition : By binding to specific enzymes involved in metabolic processes, DEMS may disrupt essential biochemical pathways in target organisms.

Q & A

Q. Methodology :

  • Catalyst Screening : Test Cu(MeCN)₄BF₄/BF₃·Et₂O for diastereoselectivity (dr > 12:1) in alkyne cyclopropanation .
  • Additive Effects : Use Lewis acids (e.g., BF₃) to stabilize transition states and reduce side reactions (e.g., 1,2-hydrogen migration) .
  • Reaction Monitoring : Track progress via ³¹P NMR to quantify byproducts and adjust catalyst loading .

Basic: What are the stability and storage requirements for this compound?

  • Stability : Hydrolyzes in humid conditions; store under inert gas (N₂/Ar) at –20°C.
  • Decomposition Risks : Si-O and P-O bonds are moisture-sensitive. Use molecular sieves in storage vials .

Advanced: How can hydrolysis kinetics be systematically studied under varying pH and temperature?

Q. Protocol :

Prepare buffered solutions (pH 2–12).

Monitor hydrolysis via 31P NMR or conductivity measurements.

Calculate rate constants (k) using pseudo-first-order kinetics.
Key Findings : Hydrolysis accelerates under acidic (pH < 4) or basic (pH > 10) conditions due to Si-O cleavage .

Basic: What safety protocols are essential when handling this compound?

  • PPE : Nitrile gloves, safety goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation (irritant to respiratory tract).
  • Spill Management : Neutralize with sodium bicarbonate, then absorb with vermiculite .

Advanced: What strategies mitigate low yields in phosphonate-mediated cross-coupling reactions?

  • Precatalyst Design : Use Pd(OAc)₂ with biphenyl ligands to enhance oxidative addition efficiency.
  • Solvent Optimization : Replace THF with DMF to stabilize intermediates.
  • Byproduct Analysis : Identify phosphorylated byproducts via LC-MS and adjust stoichiometry .

Advanced: How is this compound utilized in synthesizing phosphonopeptide inhibitors?

Q. Method :

Chlorination : Convert the phosphonate to phosphonochloridate using PCl₅ .

Peptide Coupling : React with ethyl glycylglycinate hydrochloride under Schlenk conditions.

Purification : Use reverse-phase HPLC to isolate products, confirmed via MALDI-TOF .

Advanced: How do steric and electronic effects impact its coordination chemistry with transition metals?

Q. Study Design :

  • Spectroscopic Titration : Use UV-Vis and ³¹P NMR to assess binding constants with Cu(II)/Fe(III).
  • Computational Modeling : DFT calculations (e.g., B3LYP) predict preferred coordination modes (phosphonate O vs. silanol O) .

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